molecular formula C6H2ClN3O2 B11785592 2-Chloro-5-cyanopyrimidine-4-carboxylic acid

2-Chloro-5-cyanopyrimidine-4-carboxylic acid

Cat. No.: B11785592
M. Wt: 183.55 g/mol
InChI Key: CYUYEOYGDHOMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid typically involves the chlorination of a pyrimidine precursor followed by the introduction of the cyano and carboxylic acid groups. One common method involves the reaction of 2-chloropyrimidine with cyanogen bromide in the presence of a base to introduce the cyano group. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyanopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: Amines, esters, and amides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Chloro-5-cyanopyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H2ClN3O2

Molecular Weight

183.55 g/mol

IUPAC Name

2-chloro-5-cyanopyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H2ClN3O2/c7-6-9-2-3(1-8)4(10-6)5(11)12/h2H,(H,11,12)

InChI Key

CYUYEOYGDHOMFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.